2-Methoxy-5-methylbenzaldehyde
Overview
Description
2-Methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2 . It is a derivative of benzaldehyde, which is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a formyl group (-CHO) . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Synthesis Processes
- Synthesis of Derivatives : 2-Methoxy-5-methylbenzaldehyde has been used in the synthesis of various chemical compounds. For example, it served as a starting material in the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, indicating its versatility in chemical synthesis (Henry & Jacobs, 2001). Similarly, it has been used in the preparation of benzo-substituted phthalazines, potentially useful as DNA intercalators (Tsoungas & Searcey, 2001).
Chemical Compound Testing
- Testing Against Plant Pathogenic Fungi : A study involved synthesizing new compounds starting from 2-mercapto-5-methoxy-1H-benzimidazole and testing them against various plant pathogenic fungi. This research highlights the potential agricultural applications of derivatives of this compound (Jebur & Ismail, 2019).
Photochemistry Research
- Photochemical Transformations : Research has been conducted on the photochemistry of derivatives of this compound, exploring their potential in synthetic organic chemistry. For instance, studies on 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones derived from it revealed valuable insights into photochemical reactions (Plíštil et al., 2006).
Medicinal Chemistry
- Antibacterial Activity : Zinc complexes of Schiff bases derived from 2-acetamidobenzaldehyde and this compound have shown potential antibacterial properties, indicating the relevance of this compound in developing new antibacterial agents (Chohan et al., 2003).
Crystallography and Structural Analysis
- Synthesis and Characterization for Structural Analysis : Studies have focused on synthesizing and characterizing derivatives for structural analysis. For instance, the synthesis and characterization of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol from 2-hydroxy-4-methoxybenzaldehyde provided valuable insights into crystal structures and fluorescence properties (Bai Linsha, 2015).
Mechanism of Action
Target of Action
Benzaldehydes, in general, have been found to disrupt the fungal antioxidation system .
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that benzaldehydes can disrupt cellular antioxidation . This disruption can be achieved with redox-active compounds. Natural phenolic compounds can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Result of Action
It’s known that benzaldehydes can effectively inhibit fungal growth . They possess antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Action Environment
It’s known that chemosensitization can reduce costs, abate resistance, and alleviate negative side effects associated with current antifungal treatments .
Biochemical Analysis
Biochemical Properties
2-Methoxy-5-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular antioxidation systems, making this compound a potential chemosensitizing agent in antifungal treatments . The nature of these interactions involves the redox cycling of the compound, which can destabilize cellular redox homeostasis and inhibit microbial growth.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by disrupting cellular antioxidation systems, leading to oxidative stress . It has been observed to affect cell signaling pathways, particularly those related to oxidative stress responses. Additionally, this compound can alter gene expression and cellular metabolism by inducing oxidative damage and affecting the activity of key metabolic enzymes . These effects can result in the inhibition of fungal growth and increased sensitivity to antifungal agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding interactions with enzymes such as superoxide dismutases and glutathione reductase . These interactions lead to the inhibition of these enzymes, resulting in the accumulation of reactive oxygen species and oxidative stress. Additionally, this compound can act as a redox cycler, participating in redox reactions that further destabilize cellular redox homeostasis . This compound may also influence gene expression by inducing oxidative damage to DNA and other cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. It has been observed that this compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and long-term inhibition of cellular functions . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as an effective antifungal agent by disrupting cellular antioxidation systems . At higher doses, this compound can exhibit toxic effects, including severe oxidative stress and damage to cellular components . Threshold effects have been observed, where the compound’s efficacy as an antifungal agent is maximized at specific concentrations, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress responses. This compound interacts with enzymes such as superoxide dismutases and glutathione reductase, which play crucial roles in maintaining cellular redox balance . By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of key metabolites involved in antioxidation processes . These interactions highlight the compound’s potential as a chemosensitizing agent in antifungal treatments.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cellular membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with binding proteins that affect its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm and mitochondria . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-5-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIGQCGJUDKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343675 | |
Record name | 2-Methoxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7083-19-4 | |
Record name | 2-Methoxy-5-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7083-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methoxy-5-methylbenzaldehyde in the synthesis of aryl [¹⁸F]fluorides?
A1: this compound serves as a precursor in the synthesis of aryl [¹⁸F]fluorides, specifically 3-[¹⁸F]fluoro-4-methylphenol []. This approach involves a multi-step process:
Q2: Is this compound found naturally, and if so, where?
A2: Yes, this compound is a natural compound. It has been identified as a major volatile constituent in the leaves of Piper betle L., commonly known as betel pepper []. Headspace solid micro-extraction coupled with GC-MS analysis revealed that this compound constitutes a significant portion (42.89%) of the total essential oils extracted from the leaves.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.